Cas no 2108961-58-4 (8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane)

8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane structure
2108961-58-4 structure
商品名:8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane
CAS番号:2108961-58-4
MF:C16H16F2N4O
メガワット:318.321249961853
CID:6350331
PubChem ID:121019027

8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane 化学的及び物理的性質

名前と識別子

    • 8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane
    • (3,4-difluorophenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
    • AKOS026693197
    • 8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
    • CHEMBL4922435
    • F6515-2716
    • 2108961-58-4
    • ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone
    • インチ: 1S/C16H16F2N4O/c17-14-4-1-10(7-15(14)18)16(23)21-11-2-3-12(21)9-13(8-11)22-19-5-6-20-22/h1,4-7,11-13H,2-3,8-9H2
    • InChIKey: VYAJQXZUDJBXTQ-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)C(N1C2CC(CC1CC2)N1N=CC=N1)=O)F

計算された属性

  • せいみつぶんしりょう: 318.12921747g/mol
  • どういたいしつりょう: 318.12921747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6515-2716-25mg
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
25mg
$109.0 2023-09-08
Life Chemicals
F6515-2716-5μmol
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6515-2716-10μmol
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6515-2716-10mg
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
10mg
$79.0 2023-09-08
Life Chemicals
F6515-2716-30mg
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
30mg
$119.0 2023-09-08
Life Chemicals
F6515-2716-2mg
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
2mg
$59.0 2023-09-08
Life Chemicals
F6515-2716-40mg
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
40mg
$140.0 2023-09-08
Life Chemicals
F6515-2716-3mg
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
3mg
$63.0 2023-09-08
Life Chemicals
F6515-2716-50mg
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
50mg
$160.0 2023-09-08
Life Chemicals
F6515-2716-20mg
8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
2108961-58-4
20mg
$99.0 2023-09-08

8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane 関連文献

8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octaneに関する追加情報

Introduction to 8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane (CAS No. 2108961-58-4)

8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane, identified by its CAS number 2108961-58-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic scaffolds that have garnered considerable attention due to their structural complexity and potential biological activities. The presence of multiple functional groups, including a benzoyl moiety and a triazole ring, makes this compound a versatile candidate for further exploration in drug discovery and development.

The structural framework of 8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane incorporates a bicyclic system with an azabicyclo structure, which is known to enhance binding affinity and selectivity in biological targets. The 3,4-difluorobenzoyl substituent introduces fluorine atoms into the aromatic ring, a common strategy in medicinal chemistry to modulate metabolic stability and binding interactions. Additionally, the triazole ring at the 3-position adds another layer of complexity, providing opportunities for hydrogen bonding and other non-covalent interactions with biological partners.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies have suggested that the bicyclic core of this compound may interact favorably with protein targets, particularly those involved in inflammatory pathways and enzymatic processes. The difluorobenzoyl group has been shown to influence the electronic properties of the molecule, potentially enhancing its ability to disrupt or modulate biological functions.

In the context of drug discovery, 8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane represents an intriguing lead compound that could be further optimized for specific therapeutic applications. Researchers are exploring its potential as an inhibitor or modulator of key enzymes and receptors implicated in various diseases. The triazole moiety, in particular, has been associated with anti-inflammatory and antimicrobial properties in several natural and synthetic compounds.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired heterocyclic framework efficiently. The introduction of fluorine atoms into the aromatic ring is particularly challenging but can be achieved using specialized reagents and conditions that minimize side reactions.

From a pharmacological perspective, the bicyclic azabase provides a rigid scaffold that can be tailored to fit specific binding pockets in biological targets. This structural motif has been successfully utilized in the development of several marketed drugs due to its ability to enhance pharmacokinetic properties such as solubility and bioavailability. The combination of fluorine substitution and triazole functionality offers a unique chemical profile that may confer advantages over existing therapeutic agents.

Current research efforts are focused on evaluating the biological activity of 8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane through both in vitro and in vivo studies. Initial assays have shown promising results in terms of inhibitory effects on certain enzymes and receptors relevant to human health conditions such as cancer and autoimmune disorders. Further characterization is needed to fully elucidate its mechanism of action and potential therapeutic value.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like 8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane for further development. These computational tools can predict pharmacokinetic profiles and toxicity liabilities early in the discovery phase, thereby reducing attrition rates during clinical trials. As such technologies continue to evolve, they will play an increasingly critical role in optimizing lead compounds for human use.

The future prospects for 8-(3,4-difluorobenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo3.2.1octane are bright given its structural features and preliminary biological activity data. Continued investigation into its interactions with biological targets will provide valuable insights into its potential as a therapeutic agent or as a scaffold for derivative design. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible benefits for patients worldwide.

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